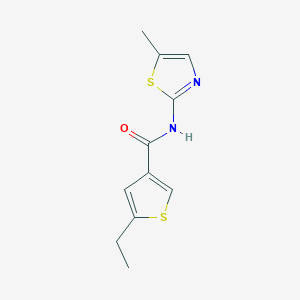

5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-3-9-4-8(6-15-9)10(14)13-11-12-5-7(2)16-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARZBYJONBTWCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NC2=NC=C(S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3-thiazole-2-amine with ethyl 3-bromothiophene-2-carboxylate under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br₂) or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Halogenated thiophenes.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that thiazole derivatives, including 5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that thiazole compounds could effectively target Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells, thereby enhancing the efficacy of existing chemotherapeutic agents .

1.2 Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. Specifically, studies have indicated that modifications in the thiazole ring can significantly enhance the antimicrobial activity against various pathogens, making these compounds valuable in developing new antibiotics .

1.3 Anti-inflammatory Effects

Thiazole-containing compounds have been investigated for their anti-inflammatory properties. The structural features of this compound may contribute to its ability to inhibit inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases .

Agricultural Applications

2.1 Pesticide Development

The compound has been explored for its applications in agriculture as a pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests effectively. Research indicates that thiazole derivatives can serve as effective insecticides and fungicides, providing a means to control agricultural pests while minimizing environmental impact .

2.2 Plant Growth Regulation

There is emerging evidence that compounds like this compound can act as plant growth regulators. These compounds may enhance plant resilience against stressors such as drought or disease by modulating growth pathways and promoting beneficial physiological responses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The compound can also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives

| Compound Name | Core Structure | Substituents | Biological Activity | Key Differentiator | Evidence ID |

|---|---|---|---|---|---|

| 5-Ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | Thiophene + Thiazole | - 5-Ethyl (thiophene) - 5-Methyl (thiazole) |

Potential antimicrobial/anticancer (inferred) | Ethyl group enhances lipophilicity; thiazole for target interaction | - |

| 2,5-Dichloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-3-carboxamide | Thiophene + Thiazole | - 2,5-Dichloro (thiophene) - 5-Chloro (thiophene-thiazole bridge) |

Antimicrobial (bacteria/fungi) | Chlorine atoms increase electronegativity and antimicrobial potency | |

| N-(5-Methyl-1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide | Thiophene + Thiadiazole | - 5-Methyl (thiadiazole) | Anticancer (cytotoxicity against cancer cells) | Thiadiazole ring improves metabolic stability and enzyme inhibition | |

| 5-Chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide | Thiophene + Sulfonamide | - 5-Chloro (thiophene) - Hydroxy-pentyl chain |

Under investigation (unique pharmacokinetics) | Sulfonamide and hydroxy groups alter solubility and bioavailability | |

| Ethyl 5-methyl-2-(3-nitrobenzamido)-4-phenylthiophene-3-carboxylate | Thiophene + Ester/Nitrobenzamido | - 4-Phenyl - 3-Nitrobenzamido |

Moderate antimicrobial activity | Nitro and phenyl groups enhance aromatic interactions |

Pharmacokinetic and Toxicological Considerations

- Sulfonamide Derivatives : Compounds like 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide () exhibit modified pharmacokinetics due to sulfonamide’s acidity and hydrogen-bonding capacity, which may improve renal clearance but increase crystalluria risk .

- Nitro Groups : Derivatives with nitro substituents (e.g., ) show moderate antimicrobial activity but carry mutagenicity concerns, requiring rigorous safety profiling .

Biological Activity

5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C12H14N2OS2

- Molecular Weight : 254.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant inhibition of certain enzymes and pathways critical for cancer cell proliferation and survival.

Anticancer Activity

Recent studies indicate that compounds similar to 5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene derivatives possess anticancer properties through the following mechanisms:

- Inhibition of Mitotic Kinesins : Research has demonstrated that thiazole derivatives can inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. This inhibition leads to multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

- Induction of Apoptosis : Thiazole compounds have been reported to induce apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential .

Antimicrobial Activity

The compound also shows promising antimicrobial properties against several bacterial strains. Studies have reported:

- Minimum Inhibitory Concentration (MIC) values indicating effective bactericidal activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 5-Ethyl-N-(5-methylthiazol) | E. coli | 4 | 15 |

| 5-Ethyl-N-(5-methylthiazol) | S. aureus | 2 | 18 |

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including the compound :

- Study on Anticancer Activity : A recent study assessed the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, reporting IC50 values less than those observed for standard chemotherapeutics like doxorubicin . The study highlighted that structural modifications significantly influenced activity.

- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of thiazole compounds, where 5-ethyl-N-(5-methylthiazol) showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-ethyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

Thiophene core preparation : Alkylation or acylation of thiophene derivatives to introduce the ethyl group at the 5-position.

Thiazole coupling : Reaction with 5-methyl-1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous DMF or THF under nitrogen .

- Critical Factors : Solvent choice (DMF enhances coupling efficiency), temperature (20–25°C avoids side reactions), and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivative). Yields range from 60–75%, with impurities addressed via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for the thiazole proton at δ 7.2–7.4 ppm and thiophene protons at δ 6.8–7.1 ppm. The ethyl group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm) .

- IR : Confirm the carboxamide C=O stretch at ~1650 cm⁻¹ and thiazole C=N at ~1550 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) should match the molecular weight (e.g., 266.3 g/mol). Fragmentation patterns include loss of the ethyl group (m/z 238) and thiazole ring cleavage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values. Normalize results to untreated cells and validate with cisplatin as a reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. ethyl groups) alter bioactivity. Compare data with analogs like N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, which shows enhanced anticancer activity due to additional phenyl groups .

- Assay conditions : Standardize pH (neutral vs. acidic) and solvent (DMSO concentration ≤1%) to minimize false positives. Replicate experiments under identical conditions .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (PEG-400/water mixtures) or formulate as nanoparticles (liposomal encapsulation).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect the carboxamide group from hydrolysis by avoiding basic aqueous environments .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 or bacterial DNA gyrase. Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .

- QSAR Analysis : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity. For example, electron-withdrawing groups on the thiazole ring enhance antimicrobial potency .

Q. What advanced techniques validate the mechanism of action in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, monitor NADH oxidation in real-time for dehydrogenase targets .

- SPR Spectroscopy : Measure binding affinity (KD) to immobilized enzymes. A 1:1 binding model is typical for small molecules .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar procedures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.